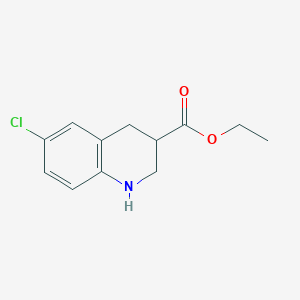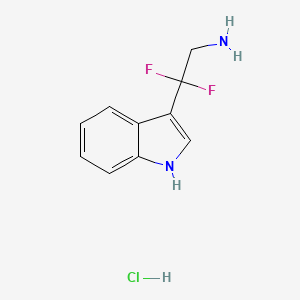
2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of indole derivatives with fluorinated reagents. One common method involves the use of dihydrofuran and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This reaction yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to enhance the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This activity is mediated through its binding to specific receptors and subsequent activation of intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,2-Di(indol-3-yl)ethanamine derivatives: These compounds share a similar indole structure and have been studied for their antileishmanial activity.
Tryptamine: Another indole derivative with similar structural features and biological activities.
Uniqueness: 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11ClF2N2 |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H10F2N2.ClH/c11-10(12,6-13)8-5-14-9-4-2-1-3-7(8)9;/h1-5,14H,6,13H2;1H |
InChI-Schlüssel |
IJXFNLLFWSPMSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



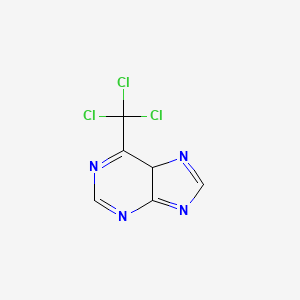

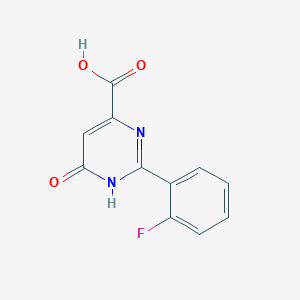




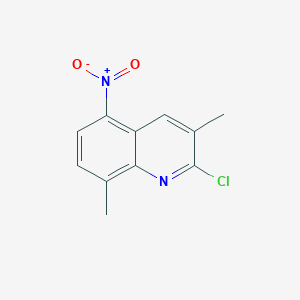

![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


